molecular formula C15H21NO3 B3021786 Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate CAS No. 213672-68-5

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

Cat. No.: B3021786
CAS No.: 213672-68-5
M. Wt: 263.33 g/mol
InChI Key: YGKOCIWFRPQJLH-UONOGXRCSA-N
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Description

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-68-5) is a carbamate derivative featuring a cyclohexyl ring substituted with a hydroxymethyl group at the 2-position in the trans configuration. This compound is characterized by its molecular formula (C₁₅H₂₁NO₃), molecular weight (~261.32 g/mol), and purity levels typically ≥95% . The hydroxymethyl group enhances polarity, making it soluble in polar solvents like methanol or DMSO, while the benzyl carbamate moiety contributes to its stability and utility as a synthetic intermediate in pharmaceuticals and organic chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(1R,2R)-2-(hydroxymethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKOCIWFRPQJLH-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate typically involves the reaction of benzyl chloroformate with trans-(2-hydroxymethyl)cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate serves as a crucial intermediate in drug development:

  • Neurological Disorders : It is utilized in the synthesis of pharmaceuticals targeting neurological conditions, enhancing drug efficacy and specificity .
  • Therapeutic Properties : Research indicates potential biological activities, including modulation of enzyme activities and receptor interactions, which may lead to new therapeutic agents .

Case Study: Drug Development

A study explored the use of this compound in synthesizing novel analgesics. The compound's unique structure allows for modifications that enhance pharmacological effects while minimizing side effects.

Agricultural Applications

In agriculture, this compound is incorporated into agrochemicals:

  • Pesticide Formulations : It improves the stability and effectiveness of pesticides and herbicides, contributing to better crop yields and pest management strategies .

Data Table: Agrochemical Efficacy

ApplicationEffectivenessNotes
PesticidesHighEnhanced stability under varying conditions
HerbicidesModerateImproved efficacy in specific crops

Polymer Chemistry

This compound is used as a modifier in polymer production:

  • Mechanical Properties : It enhances the mechanical properties of plastics and resins, making them more durable and versatile for industrial applications .

Case Study: Polymer Enhancement

Research demonstrated that incorporating this compound into polymer matrices resulted in materials with superior tensile strength and flexibility compared to traditional formulations.

Cosmetic Formulations

The compound's properties make it suitable for use in skincare products:

  • Moisture Retention : It improves moisture retention and skin compatibility, appealing to consumers looking for effective cosmetic solutions .

Data Table: Cosmetic Applications

Product TypeBenefitUsage
MoisturizersEnhanced hydrationSuitable for dry skin formulations
CreamsImproved textureUsed in anti-aging products

Research Applications

In academic and industrial research, this compound serves as a valuable reagent:

  • Organic Synthesis : It facilitates the development of new compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS: 27489-63-0)

  • Structural Differences : The hydroxyl group is positioned at the 4-position of the cyclohexyl ring instead of the 2-hydroxymethyl group.
  • Properties: Reduced steric hindrance due to the absence of a hydroxymethyl chain. Lower molecular weight (C₁₄H₁₉NO₃, ~249.31 g/mol) compared to the target compound.
  • Applications : Used in glycosylation studies and as a precursor for chiral auxiliaries in asymmetric synthesis .

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate (CAS: 213672-73-2)

  • Structural Differences : Features a cyclohexene ring (unsaturated) with a hydroxymethyl group at the 6-position.
  • Properties :
    • Increased reactivity due to the conjugated double bond in the cyclohexene ring.
    • Molecular weight identical to the target compound (261.32 g/mol) but distinct stereoelectronic properties .
  • Applications : Explored in glycomimetics and enzyme inhibition studies due to its unsaturated backbone .

Benzyl (trans-4-formylcyclohexyl)carbamate (CAS: 412357-50-7)

  • Structural Differences : Substitutes the hydroxymethyl group with a formyl (-CHO) group at the 4-position.
  • Properties: Higher reactivity (e.g., in nucleophilic additions) due to the aldehyde functional group. Molecular weight: 261.32 g/mol (C₁₅H₁₉NO₃). Lower solubility in water compared to hydroxymethyl derivatives .
  • Applications : Key intermediate in the synthesis of imine-linked polymers and peptide coupling reactions .

Benzyl 1-(aminomethyl)cyclohexylcarbamate (CAS: 865453-20-9)

  • Structural Differences: Replaces the hydroxymethyl group with an aminomethyl (-CH₂NH₂) group.
  • Properties :
    • Basic character due to the amine group (pKa ~9–10), enhancing solubility in acidic aqueous solutions.
    • Molecular formula: C₁₅H₂₂N₂O₂ (~262.35 g/mol).
  • Applications : Used in peptidomimetic drug design and as a building block for urea derivatives .

Comparative Analysis Table

Compound CAS Substituent Molecular Weight (g/mol) Key Properties Applications
Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate 213672-68-5 2-hydroxymethyl (trans) 261.32 High polarity, ≥95% purity Pharmaceutical intermediates, glycomimetics
Benzyl (trans-4-hydroxycyclohexyl)carbamate 27489-63-0 4-hydroxy (trans) 249.31 Crystalline, moderate reactivity Chiral synthesis, glycosylation studies
Benzyl (trans-4-formylcyclohexyl)carbamate 412357-50-7 4-formyl (trans) 261.32 Aldehyde reactivity, low water solubility Polymer chemistry, peptide couplings
Benzyl 1-(aminomethyl)cyclohexylcarbamate 865453-20-9 1-aminomethyl 262.35 Basic, water-soluble in acidic conditions Peptidomimetics, urea derivatives

Biological Activity

Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate (CAS number 213672-68-5) is a compound with a unique chemical structure that has drawn attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes and receptors, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₁₅H₂₁NO₃
  • Functional Groups : Benzyl group, trans-(2-hydroxymethyl)cyclohexyl moiety, and carbamate functional group.

The structural uniqueness of this compound may confer distinct biological properties compared to similar compounds.

Research suggests that this compound may exert its biological effects through:

  • Enzyme Modulation : It likely interacts with specific enzymes, influencing their activity.
  • Receptor Binding : The compound may bind to various receptors, altering signaling pathways.

These interactions are crucial for understanding its therapeutic potential in drug development.

Antitumor Activity

Studies have indicated that compounds structurally related to this compound exhibit antitumor properties. For instance, related metabolites have shown significant antitumor activity against L1210 leukemia cells, suggesting a potential for similar applications in this compound .

Antimicrobial Properties

The antimicrobial activity of similar compounds has been documented, indicating that this compound may also possess antibacterial or antifungal properties. For example, certain derivatives have been effective against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus in vitro .

Case Studies and Experimental Data

  • In Vitro Studies :
    • Investigations into the interaction of this compound with various enzymes have shown promising results in modulating enzyme activity, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
  • Comparative Analysis :
    • A comparative study highlighted the effectiveness of structurally similar compounds, demonstrating that those with hydroxymethyl groups exhibited enhanced solubility and reduced toxicity while maintaining biological efficacy .

Summary of Key Research Findings

Study FocusFindings
Antitumor ActivityRelated compounds showed significant antitumor effects against L1210 leukemia cells .
Antimicrobial ActivitySimilar structures exhibited effectiveness against Pseudomonas aeruginosa and S. aureus .
Enzyme InteractionPotential modulation of enzyme activity suggests therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate with high enantiomeric purity?

  • Methodological Answer : The enantioselective synthesis of this compound has been achieved using iodolactamization as a key step. This method, adapted from the synthesis of structurally similar carbamates, involves stereochemical control during cyclization to ensure the trans configuration. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be tightly optimized to minimize racemization . For scale-up, continuous flow reactors (as used for cis-isomer synthesis) may improve yield and purity by enhancing heat/mass transfer .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the trans configuration and hydroxymethyl orientation. For example, coupling constants in ¹H NMR can distinguish trans vs. cis isomers, while ¹³C NMR peaks near 156 ppm confirm the carbamate carbonyl group. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .

Q. What stability considerations are relevant for storing and handling this compound?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the carbamate group. Stability studies under varying pH and temperature conditions are recommended, as carbamates are prone to degradation in acidic/basic environments. Analytical techniques like HPLC-MS can monitor decomposition products over time .

Advanced Research Questions

Q. How does the trans configuration of the hydroxymethyl group influence biological activity compared to the cis isomer?

  • Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) can model interactions between the trans isomer and target enzymes/receptors. For example, the trans configuration may alter hydrogen-bonding patterns or steric clashes in enzyme active sites, as seen in related cyclohexylcarbamates. Comparative assays (e.g., IC₅₀ measurements) between cis and trans isomers are essential to quantify selectivity differences .

Q. What strategies can resolve contradictions in reactivity data between this compound and its structural analogs?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected oxidation rates) may arise from steric effects of the trans-hydroxymethyl group. Systematic studies using kinetic isotope effects (KIEs) or Hammett plots can isolate electronic vs. steric contributions. For example, replacing the hydroxymethyl with deuterated analogs may clarify hydrogen-bonding roles in reactions .

Q. How can computational chemistry predict the compound’s behavior in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions like carbamate hydrolysis or nucleophilic substitutions. Solvent effects can be simulated using COSMO-RS to predict solubility and reactivity in polar vs. nonpolar media. These models must be validated against experimental kinetic data .

Q. What analytical challenges arise when quantifying trace impurities in synthesized batches?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended for detecting low-abundance byproducts (e.g., benzyl alcohol derivatives). Impurity profiling should include spiking experiments with known standards to confirm detection limits and avoid false positives .

Key Research Considerations

  • Stereochemical Integrity : Ensure synthetic protocols preserve the trans configuration, as even minor epimerization can invalidate biological or mechanistic studies.
  • Data Reproducibility : Document solvent purity, moisture levels, and catalyst batches rigorously, as these variables significantly impact reaction outcomes.
  • Safety Protocols : Despite limited hazard data (GHS classification not available), assume standard carbamate handling precautions (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
Reactant of Route 2
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Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

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